N'-(acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE typically involves the reaction of 4-amino-1,2,5-oxadiazole with 2,4-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as anhydrous ammonia . The mixture is cooled to a low temperature (0-5°C) and stirred for a specific duration to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger quantities of reactants and solvents. Purification of the final product is achieved through techniques such as flash column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine
In the field of medicine, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of high-energy materials and explosives due to its energetic properties . It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: This compound is structurally similar and is used in the synthesis of various heterocyclic systems.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another related compound with applications in high-energy materials.
Uniqueness
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE stands out due to its unique combination of an oxadiazole ring and a dimethylphenyl group. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from materials science to medicine .
Properties
Molecular Formula |
C13H15N5O3 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)carbonimidoyl]amino] acetate |
InChI |
InChI=1S/C13H15N5O3/c1-7-4-5-10(8(2)6-7)15-13(18-20-9(3)19)11-12(14)17-21-16-11/h4-6H,1-3H3,(H2,14,17)(H,15,18) |
InChI Key |
UGRGVHVHVRVTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOC(=O)C)C |
Origin of Product |
United States |
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